
Piperazine succinate
Overview
Description
Piperazine succinate is a piperazine derivative characterized by a six-membered heterocyclic amine core (piperazine) conjugated with succinic acid. Its molecular structure includes a piperazinium cation and a hydrogen succinate anion, forming a stable salt . This compound is of significant pharmaceutical interest due to piperazine's versatility in drug design, particularly in enhancing solubility, bioavailability, and receptor-binding properties. Piperazine derivatives are widely utilized in therapeutic agents targeting central nervous system (CNS) disorders, cancer, inflammation, and infectious diseases . The succinate moiety contributes to improved crystallinity and stability, making it advantageous for formulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine succinate can be synthesized through the reaction of piperazine with succinic acid. The process typically involves the following steps:
Reaction of Piperazine with Succinic Acid: Piperazine is reacted with succinic acid in a suitable solvent, such as water or ethanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Isolation and Purification: The resulting this compound is isolated by filtration or crystallization. The product is then purified by recrystallization from an appropriate solvent to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Polycondensation Reactions
Piperazine succinate derivatives are utilized in polymer synthesis. For example, poly(alkyl this compound) diols are formed via melt condensation of piperazine diols with dimethyl succinate :
Reaction Conditions and Outcomes
Diol Reactant | Conditions | Product | Yield | Key IR Peaks |
---|---|---|---|---|
3,3’-(piperazine-di-propanol) | 160°C, N atmosphere | PPPS-OL (Propyl) | 56% | 1720 cm (ester C=O), 3300 cm (-OH stretch) |
6,6’-(piperazine-di-hexanol) | 160°C, N atmosphere | PHPS-OL (Hexyl) | 53% | Same as above |
Subsequent chain extension with hexamethylene diisocyanate introduces urethane linkages, enhancing molecular weight and thermal stability. IR spectroscopy confirms the loss of -OH groups (3300 cm) and the emergence of urethane NHCO peaks (1520 cm) .
Hydrolytic Degradation
Piperazine-based polymers undergo hydrolysis in aqueous environments, releasing succinate. Degradation rates are temperature-dependent, as shown in studies using phosphate-buffered saline (PBS) :
Degradation Kinetics
Polymer | Temperature | Observation |
---|---|---|
PPPS-C | 25°C | Slow succinate release over days |
PPPS-C | 37°C | Accelerated degradation (hours to days) |
PHPS-C | 37°C | Slower degradation than PPPS-C |
High-performance liquid chromatography (HPLC) confirmed succinate release, with faster kinetics at physiological temperatures (37°C) .
Biochemical Interactions
This compound’s parent compound, piperazine, inhibits succinate production in Ascaris lumbricoides by disrupting energy metabolism. This reversible inhibition parallels its anthelmintic activity, where succinate depletion impairs muscle contraction in parasites .
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
Piperazine derivatives have been investigated for their potential as drug delivery vehicles. The incorporation of piperazine succinate into polymeric matrices enhances the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that piperazine-based polymers can be engineered to facilitate controlled drug release, thereby improving therapeutic outcomes in cancer treatment and other chronic diseases .
1.2 Antimicrobial Activity
Recent research indicates that this compound exhibits antimicrobial properties. A study highlighted its potential as an antimicrobial agent against various pathogens, suggesting its application in developing new antibiotics or preservatives for medical and food industries . The mechanism involves disrupting microbial cell membranes, leading to cell lysis.
1.3 Tissue Engineering
this compound has been utilized in creating biocompatible scaffolds for tissue engineering. Its ability to form hydrogels allows for the encapsulation of cells and growth factors, promoting cell proliferation and differentiation. This application is particularly relevant in regenerative medicine, where functional tissue models are essential for drug discovery and disease modeling .
Material Science Applications
2.1 Polymer Synthesis
this compound is a key component in synthesizing novel thermoplastic polymers. These materials exhibit desirable mechanical properties and thermal stability, making them suitable for various applications, including coatings and biomedical devices. The synthesis of poly(alkyl this compound) has been reported to enhance the material's biodegradability while maintaining structural integrity .
2.2 Metallopolymers
The coordination of this compound with metal ions (e.g., Ru(III) and Fe(III)) has led to the development of metallopolymers with unique catalytic properties. These materials are being explored for applications in catalysis and as sensors due to their enhanced electronic properties and stability under various conditions .
Chemical Applications
3.1 Glycosidase Inhibition
this compound derivatives have been identified as potential glycosidase inhibitors, which are crucial in treating diseases like diabetes by regulating carbohydrate metabolism. The development of such inhibitors can lead to new therapeutic strategies aimed at managing blood sugar levels effectively .
3.2 Nonlinear Optical (NLO) Applications
Research on piperazine-doped succinic acid crystals has shown promising results for nonlinear optical applications, which are vital in telecommunications and laser technologies. These crystals exhibit enhanced optical properties that can be leveraged for frequency conversion processes .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Biomedical Engineering | Drug delivery systems, tissue scaffolds | Improved drug solubility; biocompatibility |
Material Science | Polymer synthesis, metallopolymers | Enhanced mechanical properties; catalytic activity |
Chemical Applications | Glycosidase inhibitors, nonlinear optical materials | Potential therapeutic agents; improved optical properties |
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent. The mechanism involved disruption of bacterial cell integrity, leading to cell death. -
Case Study 2: Tissue Engineering Scaffolds
Research on piperazine-based hydrogels showed enhanced cell adhesion and proliferation rates compared to traditional scaffolds. This advancement could lead to improved outcomes in tissue regeneration therapies.
Mechanism of Action
Piperazine succinate exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. As a GABA receptor agonist, this compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing the host body to expel the invading organisms .
Comparison with Similar Compounds
Piperazine succinate is compared to structurally and functionally related piperazine derivatives, focusing on physicochemical properties, pharmacological activity, and therapeutic applications. Key compounds include piperazine citrate, piperazine adipate, 4-nitrophenylpiperazine derivatives, and piperazine-quinolone hybrids.
Physicochemical Properties
Key Findings :
- Solubility: this compound exhibits superior aqueous solubility compared to 4-nitrophenylpiperazine derivatives, which suffer from reduced solubility (<20 μM) due to direct N-phenyl substitution . The ethylene spacer in quinolone-piperazine hybrids (e.g., 8ac) further enhances solubility (>80 μM) .
- pKa : The pKa of the piperazine nitrogen in succinate derivatives (~6–7) aligns with physiological pH, optimizing bioavailability. In contrast, piperazine directly attached to aromatic cores (e.g., 4-nitrophenylpiperazine) has a lower pKa (~3.8), limiting ionization and solubility .
Pharmacological Activity
Receptor Affinity and Selectivity
- Serotonin 5-HT1A Receptor: this compound derivatives with a three-carbon alkyl linker (e.g., coumarin-piperazine hybrids) show subnanomolar affinity (Ki <1 nM) for 5-HT1A receptors. Replacement of piperazine with morpholine reduces affinity by >10-fold, highlighting piperazine's critical role in receptor interaction .
- Antiviral Activity : Ethyl piperazine analogs (e.g., RVFV inhibitor 9a) exhibit potent antiviral activity (EC50 <0.1 μM). Substituting the N–H group with –CH2 or oxygen abolishes activity, emphasizing the necessity of hydrogen-bonding interactions .
- Anticancer Activity : Piperazine-linked hybrids (e.g., artesunate-piperazine) bypass multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) with 3-fold higher efficacy than artesunate alone .
Selectivity Over Off-Targets
- VMAT2 Inhibitors : Piperazine scaffolds (e.g., lobelane analogs) show >100-fold selectivity for VMAT2 over dopamine (DAT) and serotonin (SERT) transporters, reducing cardiotoxicity risks compared to piperidine derivatives .
Key Insights :
- This compound is favored for formulations requiring stability and moderate solubility but is outperformed by quinolone-piperazine hybrids in antibacterial applications and artesunate hybrids in MDR cancer therapy .
- Structural modifications (e.g., spacers, substituents) significantly impact efficacy. For example, ethylene spacers in quinolone hybrids enhance solubility without compromising potency .
Biological Activity
Piperazine succinate is a derivative of piperazine, a cyclic organic compound with significant pharmacological properties. This article explores its biological activity, particularly in relation to its effects on various biological systems, including parasitic infections, antimicrobial properties, and potential applications in bioengineering.
This compound exhibits its biological activity primarily through neuromuscular blocking effects on parasites, particularly helminths such as Ascaris lumbricoides. Research indicates that piperazine reduces the production of succinate in these parasites, which is crucial for their energy metabolism and muscle contraction. The inhibition of succinate production correlates with the paralysis of the worms, suggesting that piperazine's action may disrupt energy supply mechanisms necessary for motility and survival .
2. Anthelmintic Activity
Case Study: Ascaris Lumbricoides
A notable study demonstrated that piperazine significantly reduced succinate production in Ascaris lumbricoides, with a clear relationship between the concentration of piperazine and the degree of paralysis observed in the worms. The study found that:
- Concentration-Dependent Effects : Higher concentrations of piperazine led to increased paralysis and reduced succinate production.
- Reversibility : The effects were reversible; when worms were transferred to a piperazine-free medium, succinate levels returned to baseline .
Concentration of Piperazine (%) | Paralysis Level | Succinate Production (µmol) |
---|---|---|
0.01 | Non-motile | 5.4 |
0.02 | Barely motile | 3.2 |
0.06 | Motile | 1.0 |
0.10 | Non-motile | 0.2 |
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of piperazine-based compounds against various pathogens. For instance, polymers derived from piperazine have shown significant antibacterial effects against Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves disruption of bacterial cell membranes due to electrostatic interactions between positively charged polymer groups and negatively charged microbial cell walls .
Key Findings:
- Broad-spectrum Activity : Piperazine derivatives exhibited activity against both gram-positive and gram-negative bacteria.
- Mechanism of Action : The interaction leads to cell lysis, confirmed by transmission electron microscopy (TEM) studies.
4. Bioengineering Applications
This compound has also been explored for its potential in bioengineering applications. Recent research focused on synthesizing piperazine-based metallopolymers which demonstrated promising characteristics for biomedical applications due to their biocompatibility and mechanical properties .
Characterization Results:
Property | Before Chain Extension | After Chain Extension |
---|---|---|
Ester Carbonyl Peak | 1720 cm | 1720 cm |
-OH Stretch | Broad peak at 3300 cm | Disappeared |
NHCO Stretch | Not significant | Increased at 1520 cm |
5. Conclusion
This compound demonstrates significant biological activity through its anthelmintic effects and antimicrobial properties, making it a compound of interest in pharmacology and bioengineering. Its ability to inhibit succinate production in parasites and disrupt bacterial cell membranes underscores its potential as a therapeutic agent.
Future research should focus on further elucidating the mechanisms of action at the molecular level and exploring additional applications in drug development and material science.
Q & A
Basic Research Questions
Q. What is the mechanism of action of piperazine derivatives like piperazine succinate in parasitic neuromuscular inhibition?
Piperazine induces flaccid paralysis in nematodes by hyperpolarizing the parasite's nerve membrane, blocking neuromuscular transmission. Additionally, it inhibits succinate production, depleting energy reserves and facilitating expulsion via peristalsis. Experimental models (e.g., Toxocara canis and hookworms) confirm these effects, validated through in vivo pharmacokinetic studies showing rapid GI absorption and urinary excretion within 24 hours .
Q. How can researchers optimize HPLC methods for analyzing hydrophilic piperazine derivatives?
Piperazine's hydrophilicity and lack of UV activity necessitate mixed-mode chromatography (e.g., Primesep 100/200 columns) using reversed-phase cation-exchange approaches. Mobile phases with ACN/water/TFA and detection via ELSD, CAD, or LC/MS are recommended. Method optimization should account for column strength (Primesep 200 for stronger interactions) and compatibility with biofluid or wastewater matrices .
Q. What experimental models are suitable for evaluating the local anesthetic activity of piperazine derivatives?
Infiltration anesthesia models in rodents are widely used. For example, modified piperazine derivatives were tested in six experimental groups, with anesthetic efficacy quantified via mean response indices and standard deviations (Table V). Key parameters include dose-response curves and comparative analysis with controls like lidocaine .
Advanced Research Questions
Q. How do structural modifications (e.g., β-cyclodextrin inclusion) affect the toxicity and bioactivity of piperazine derivatives?
β-cyclodextrin incorporation reduces toxicity but may decrease biological activity due to steric hindrance. Researchers must balance structural changes with functional trade-offs. Elemental analysis and spectral data (e.g., NMR, FTIR) are critical for verifying synthesis success, while in vitro cytotoxicity assays (e.g., MTT) and in vivo LD50 studies validate safety profiles .
Q. What computational tools predict the protonation states of piperazine-containing linkers in PROTACs?
Experimental pKa determination (e.g., Sirius T3 platform) and in silico tools like MoKa software enable prediction of protonation states. Piperazine's basicity is modulated by substituents, impacting PROTAC solubility and target engagement. Validate predictions with HPLC-MS and comparative pKa datasets (Table 1) .
Q. How does piperazine pyrophosphate (PAPP) synergize with molecular sieve 4A (MS4A) to enhance PBS composite flame retardancy?
TGA data show MS4A improves thermal stability of PBS/PAPP composites by 15–20% under nitrogen. Synergy arises from MS4A's catalytic char formation and PAPP's gas-phase radical quenching. Key metrics include limiting oxygen index (LOI) and cone calorimetry (e.g., peak heat release rate reduction by 30–40%) .
Q. What methodological challenges arise in comparative efficacy studies of piperazine and levamisole against ascariasis?
Both drugs achieve >90% cure rates, but experimental design must control for parasite strain variability and host metabolism. Piperazine's action via succinate dehydrogenase inhibition (blocking fumarate-to-succinate conversion) differs from levamisole's muscle paralysis mechanism. Use double-blind RCTs with post-treatment fecal egg count reduction tests .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in toxicity vs. efficacy of modified derivatives require multi-parametric analysis (e.g., QSAR modeling) .
- Thermal Analysis : For polymer composites, combine TGA with DIP-MS to monitor additive volatilization during reactive extrusion .
- Catalytic Applications : Optimize piperazine-GO catalyst ratios (0.2–0.6 g piperazine/1 g GO) for green synthesis of heterocycles, tracking yields via GC-MS .
Properties
IUPAC Name |
butanedioic acid;piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C4H6O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H2,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOHFSDZDGESV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-13-5 | |
Record name | Butanedioic acid, compd. with piperazine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14396-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.